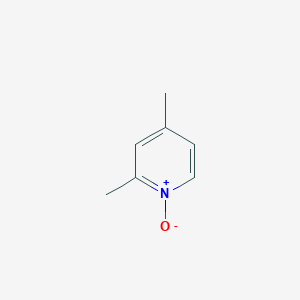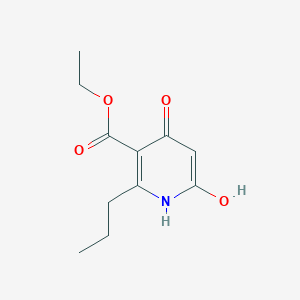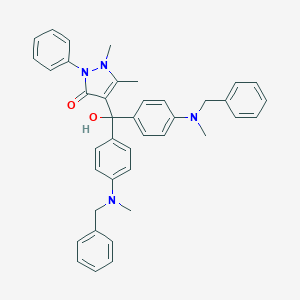
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, also known as 4-MMC, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, in recent years, 4-MMC has gained attention in the scientific community due to its potential applications in research.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects associated with 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use.
Biochemical and Physiological Effects:
The use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to produce several biochemical and physiological effects. These include:
1. Increased heart rate and blood pressure
2. Elevated body temperature
3. Increased levels of dopamine and serotonin in the brain
4. Changes in mood and behavior
実験室実験の利点と制限
One of the advantages of using 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in laboratory experiments is its unique chemical properties, which make it a useful tool for studying the effects of dopamine and serotonin release in the brain. However, its psychoactive effects also make it difficult to control for certain variables in experiments, and its potential for neurotoxicity must be taken into consideration.
将来の方向性
There are several potential future directions for research on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride. Some of these include:
1. Further investigation into its neuroprotective properties and potential use in the treatment of neurodegenerative diseases.
2. Development of new cancer therapies based on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride's anti-cancer properties.
3. Study of the long-term effects of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use on the brain and body.
4. Investigation into the potential use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in treating addiction and withdrawal symptoms.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, or 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. While it has been used for recreational purposes in the past, its unique chemical properties make it a useful tool for studying the effects of dopamine and serotonin release in the brain. Further research is needed to fully understand its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
合成法
The synthesis of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride involves the reaction of p-anisaldehyde with 3,4-methylenedioxyphenyl-2-propanone (MDP2P) in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified to obtain 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in its chloride form.
科学的研究の応用
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been used in various scientific research studies due to its unique chemical properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the research areas where 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been studied include:
1. Neurotoxicity and Neuroprotection: Studies have shown that 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride can cause neurotoxicity in certain brain regions. However, it has also been found to have neuroprotective effects in other regions of the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
2. Addiction and Withdrawal: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been shown to produce addictive effects in animal models. Studies have also investigated its potential use in treating addiction and withdrawal symptoms.
3. Cancer Research: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to have anti-cancer properties in vitro, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
1222-48-6 |
|---|---|
製品名 |
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride |
分子式 |
C16H13ClO3 |
分子量 |
288.72 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)chromenylium-7-ol;chloride |
InChI |
InChI=1S/C16H12O3.ClH/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15;/h2-10H,1H3;1H |
InChIキー |
RANLGXIAZIVKFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
正規SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
同義語 |
2-(4-methoxyphenyl)-7H-chromen-7-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



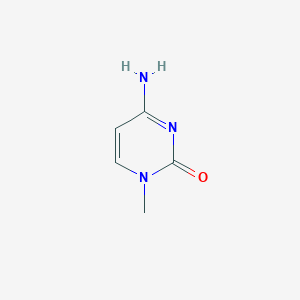

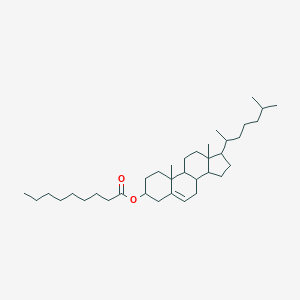

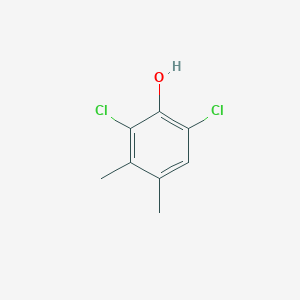

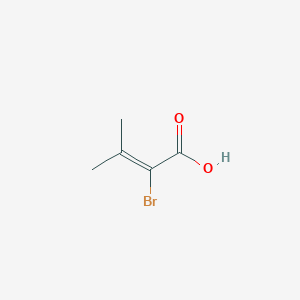

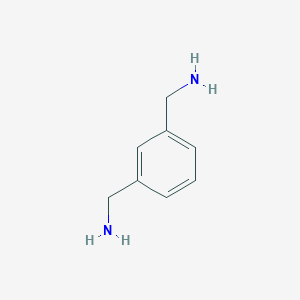

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
